

Poriferasterol extraction protocol from Cassia sophera

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Compound of Interest

Compound Name: *Poriferasterol*

Cat. No.: *B1240314*

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Application Note: Poriferasterol from Cassia sophera

Introduction

Cassia sophera Linn., belonging to the family Caesalpiniaceae, is a medicinal plant found throughout India and other tropical regions. It has been traditionally used for treating a variety of ailments including asthma, bronchitis, and inflammatory conditions.[1] Phytochemical analyses of Cassia sophera have revealed the presence of a diverse array of secondary metabolites, including alkaloids, flavonoids, terpenoids, saponins, and steroids.[2] Among these, the phytosterol **poriferasterol** has been identified and isolated from this plant.[3] Phytosterols are known for their important biological activities, including anti-inflammatory, cholesterol-lowering, and potential anticancer effects.[4][5] This document provides a detailed protocol for the extraction and isolation of **poriferasterol** from the leaves of Cassia sophera, targeting researchers, scientists, and professionals in drug development.

Experimental Protocols

The following protocol is a comprehensive procedure for the extraction and isolation of **poriferasterol** from the leaves of Cassia sophera, based on established phytochemical methods.

1. Plant Material Collection and Preparation

- **Collection:** Fresh leaves of *Cassia sophera* are collected. The plant should be taxonomically identified.
- **Cleaning and Drying:** The leaves are thoroughly washed with running water to remove any dirt and debris, followed by a final rinse with distilled water. The cleaned leaves are then shade-dried at room temperature for 10-15 days until they are completely dry and crisp.
- **Pulverization:** The dried leaves are ground into a coarse powder using a mechanical grinder. The powdered material is stored in airtight containers, protected from light and moisture, until further use.

2. Extraction

- **Defatting:** The powdered leaf material (e.g., 1.5 kg) is first defatted with petroleum ether (60-80°C) in a Soxhlet apparatus for approximately 24 hours.^[6] This step removes non-polar constituents like fats and waxes. The petroleum ether extract can be collected and concentrated for further analysis if desired.
- **Ethanolic Extraction:** The defatted plant material is then extracted with 90% ethanol (e.g., 5 L) in a Soxhlet apparatus for 48-72 hours.^[6]
- **Concentration:** The ethanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at 40-50°C to obtain a viscous, dark green residue.

3. Fractionation of the Ethanolic Extract

- **Solvent-Solvent Partitioning:** The concentrated ethanolic extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as chloroform and ethyl acetate.^[6]
 - The aqueous suspension is first extracted with chloroform (3 x 1 L). The chloroform fractions are combined.
 - The remaining aqueous layer is then extracted with ethyl acetate (3 x 1 L). The ethyl acetate fractions are combined.

- Concentration of Fractions: The chloroform and ethyl acetate fractions are concentrated separately under reduced pressure to yield the respective crude fractions.

4. Isolation of **Poriferasterol** by Column Chromatography

- Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a suitable non-polar solvent like n-hexane to create a uniform slurry.
- Sample Loading: The crude chloroform or ethyl acetate fraction (which is expected to contain the steroids) is adsorbed onto a small amount of silica gel to form a free-flowing powder. This is then carefully loaded onto the top of the prepared column.
- Elution: The column is eluted with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.^[7] For example, the elution can start with n-hexane, followed by n-hexane:ethyl acetate mixtures in ratios of 9:1, 8:2, 7:3, and so on, and finally with 100% ethyl acetate.
- Fraction Collection: The eluate is collected in small fractions (e.g., 20-30 mL each).
- Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized by spraying with an appropriate reagent (e.g., Libermann-Burchard reagent, which gives a characteristic color for sterols). Fractions showing similar TLC profiles are pooled together.

5. Purification and Characterization

- Recrystallization: The pooled fractions containing the compound of interest are concentrated, and the residue is recrystallized from a suitable solvent like methanol to obtain pure crystals of **poriferasterol**.
- Characterization: The structure and purity of the isolated compound are confirmed using spectroscopic techniques such as:
 - FT-IR: To identify the functional groups.
 - ¹H-NMR and ¹³C-NMR: To determine the chemical structure.

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

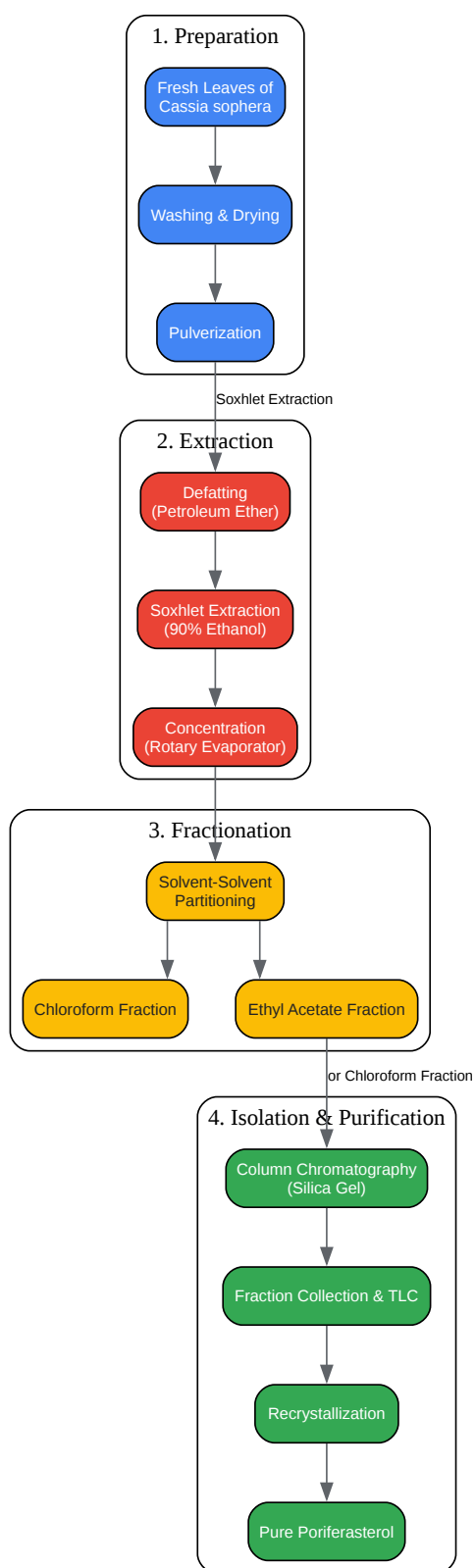
Quantitative Data

The following table summarizes hypothetical quantitative data for the extraction process. Actual yields may vary depending on the plant material and extraction conditions.

Parameter	Value	Reference
Starting Plant Material (Dried Leaves)	1.5 kg	[6]
Petroleum Ether Extract Yield	8.5% (w/w)	[6]
Ethanol Extract Yield	22.5% (w/w)	[6]
Ethyl Acetate Fraction Yield	150 g (from ethanol extract)	[6]
Chloroform Fraction Yield	50 g (from ethanol extract)	[6]
Purity of Isolated Poriferasterol	>95% (after recrystallization)	-

Visualizations

Experimental Workflow for **Poriferasterol** Extraction



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Caption: Workflow for **Poriferasterol** Extraction from Cassia sophera.

Generalized Signaling Pathway for Phytosterol Anti-inflammatory Action

Phytosterols, including **poriferasterol**, are known to exert anti-inflammatory effects by modulating key signaling pathways. One of the well-studied mechanisms involves the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

Caption: Inhibition of the NF- κ B Signaling Pathway by **Poriferasterol**.

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